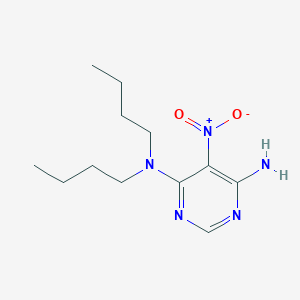

N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N,4-N-dibutyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-3-5-7-16(8-6-4-2)12-10(17(18)19)11(13)14-9-15-12/h9H,3-8H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIVHPURGHJZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine derivative followed by the introduction of dibutylamino groups. One common method includes the following steps:

Nitration: A pyrimidine derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position.

Amination: The nitrated pyrimidine is then reacted with dibutylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the dibutylamino groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The dibutylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of N4,N4-dibutyl-5-aminopyrimidine-4,6-diamine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibutylamino groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Melting Points : Bulky substituents (e.g., benzyl, isopropyl) increase melting points due to enhanced crystal packing, while linear alkyl chains (ethyl, butyl) reduce melting points .

- Lipophilicity : The dibutyl derivative is predicted to have the highest LogP (~3.5), making it more membrane-permeable than diethyl (LogP ~1.8) or the polar parent compound (LogP ~-0.5).

- Synthesis Yields : Alkylamines (e.g., diethyl, diisopropyl) generally achieve higher yields (>85%) compared to aryl-substituted analogs (e.g., dibenzyl, 55–82%) due to superior nucleophilicity .

Biological Activity

N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18N4O2

- Molecular Weight : 250.30 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, particularly those related to DNA synthesis and repair.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular metabolism.

- Anticancer Potential : There is evidence indicating that this compound may induce apoptosis in cancer cells by disrupting their proliferation mechanisms.

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Enzyme Inhibition | Inhibits DNA polymerase activity |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Anticancer Activity :

- In vitro experiments on human cancer cell lines demonstrated that this compound can reduce cell viability by up to 70% after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Enzyme Interaction Studies :

- Research focusing on the inhibition of DNA polymerase revealed that the compound competes with natural substrates, effectively reducing enzyme activity by 60% at a concentration of 100 µM.

Discussion

The biological activities associated with this compound indicate its potential as a lead compound for developing new antimicrobial and anticancer agents. Its ability to inhibit critical enzymes involved in DNA replication and repair highlights its therapeutic promise.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-nitropyrimidine-4,6-diamine with dibutylating agents (e.g., dibutyl halides or sulfonates). Key steps include:

- Aminolysis : Reacting the parent pyrimidine with dibutylamine under inert atmosphere at elevated temperatures (60–80°C) .

- Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Excess dibutylamine (1.5–2.0 equivalents) and catalytic bases (e.g., K₂CO₃) enhance reactivity. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ ~8.1–8.2 ppm for NCHN) and butyl chain protons (δ ~0.8–1.6 ppm). Regioselectivity is confirmed by symmetry in NH signals (e.g., singlets for symmetric substitution) .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₁₂H₂₂N₅O₂; expected [M+H]⁺ = 268.1769) .

- X-ray Crystallography : Resolves ambiguities in substitution patterns, particularly in asymmetric derivatives .

Advanced Research Questions

Q. What computational strategies can predict the electronic and steric effects of dibutyl substitution on the pyrimidine core?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model electron density maps and frontier molecular orbitals (HOMO/LUMO). The nitro group at C5 strongly withdraws electrons, stabilizing the aromatic ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) to assess steric compatibility of butyl groups with hydrophobic binding pockets .

- Solvent-Accessible Surface Area (SASA) Analysis : Quantifies steric bulk using tools like PyMOL or Schrödinger .

Q. How can contradictory biological activity data for N4,N4-dibutyl derivatives be resolved across different assay systems?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines (e.g., EGFR-mutant vs. wild-type NSCLC) to isolate compound-specific effects .

- Dose-Response Curves : IC₅₀ values should be validated across multiple replicates and compared with positive controls (e.g., gefitinib for EGFR inhibition) .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What analytical techniques are suitable for detecting degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 3 months) followed by LC-MS/MS analysis to identify hydrolytic (e.g., nitro-group reduction) or oxidative byproducts .

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze via HPLC-DAD to track nitro-to-amine conversion .

- Hazardous Byproduct Screening : GC-MS for volatile degradation species (e.g., butylamines) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for N4,N4-dialkyl-5-nitropyrimidine derivatives?

- Methodological Answer :

- Purity Verification : Repeat melting point analysis after recrystallization (e.g., using ethanol/water) and compare with DSC thermograms .

- Polymorphism Screening : Perform PXRD to detect crystalline vs. amorphous forms, which can alter melting behavior .

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., N4,N6-diethyl derivatives, m.p. 84–86°C) to identify outliers .

Experimental Design for Biological Studies

Q. What in vitro assays are recommended to evaluate the EGFR inhibition potency of this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant EGFR (wild-type and T790M/L858R mutants) with ADP-Glo™ kits to quantify ATP consumption .

- Cellular Proliferation : MTT assays on HCC827 (EGFR exon 19 deletion) and H1975 (T790M/L858R) cells, normalized to erlotinib .

- Apoptosis Markers : Western blot for cleaved caspase-3 and PARP in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.